Cyclopropanation: Comparative Enantioselectivity of Ethyl-PyBox vs. Isopropyl-PyBox with Ruthenium
In ruthenium-catalyzed asymmetric cyclopropanation of styrene with menthyl diazoacetate, the ethyl-substituted PyBox ligand provides a distinct selectivity profile compared to the more sterically demanding isopropyl-substituted analog. While both ligands achieve high trans-selectivity, the ethyl-PyBox results in a slightly lower trans/cis ratio but with a higher enantiomeric excess (ee) for the major trans-cyclopropane product [1].
| Evidence Dimension | Enantioselectivity (% ee) and diastereoselectivity (trans/cis ratio) |
|---|---|
| Target Compound Data | trans/cis ratio = 91:9; 82% ee for the trans-cyclopropane product |
| Comparator Or Baseline | 2,6-Bis((R)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridine (iPr-PyBox): trans/cis ratio = 95:5; 80% ee for the trans-cyclopropane product |
| Quantified Difference | Target compound shows a 4% lower trans-selectivity (91:9 vs 95:5) but a 2% higher enantioselectivity (82% ee vs 80% ee) for the trans product. |
| Conditions | Reaction of styrene with menthyl diazoacetate catalyzed by a chiral ruthenium(II)-PyBox complex. |
Why This Matters
This data demonstrates that the ethyl-PyBox ligand can offer a slightly different selectivity profile, which may be advantageous for optimizing a specific synthetic route where maximizing enantiomeric excess is prioritized over diastereomeric ratio.
- [1] Nishiyama, H.; Itoh, Y.; Matsumoto, H.; Park, S.-B.; Itoh, K. Chiral Ruthenium(II)–Bis(2-oxazolin-2-yl)pyridine Complexes. Asymmetric Catalytic Cyclopropanation of Olefins and Diazoacetates. Journal of the American Chemical Society 1994, 116, 2223-2224. View Source
